3-butoxy-N,N-diethylpropanamide
Description
3-Butoxy-N,N-diethylpropanamide is a tertiary amide featuring a butoxy (OCH₂CH₂CH₂CH₃) substituent on the β-carbon of the propanamide backbone and N,N-diethyl groups on the amide nitrogen. The butoxy group enhances hydrophobicity and solubility in nonpolar media, while the diethyl substituents influence steric and electronic properties critical for reactivity .
Properties
Molecular Formula |
C11H23NO2 |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
3-butoxy-N,N-diethylpropanamide |
InChI |
InChI=1S/C11H23NO2/c1-4-7-9-14-10-8-11(13)12(5-2)6-3/h4-10H2,1-3H3 |
InChI Key |
WYLXGFLVKPAASV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCC(=O)N(CC)CC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-butoxy-N,N-diethylpropanamide typically involves a condensation reaction. One common method includes the reaction of n-butyl alcohol with an alkali, followed by the addition of N,N-diethylpropanamide under heating conditions. The crude product obtained from this reaction is then refined through heating and vacuum rectification to yield the final product . This method is advantageous due to its simplicity, safety, and minimal environmental impact.
Chemical Reactions Analysis
3-butoxy-N,N-diethylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Scientific Research Applications
3-butoxy-N,N-diethylpropanamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-butoxy-N,N-diethylpropanamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Analogues
N,N-Diethylpropanamide (CAS 1114-51-8)
- Molecular Formula: C₇H₁₅NO
- Molecular Weight : 129.20 g/mol
- Boiling Point : 191°C
- Key Properties : Polar aprotic solvent with high solubility in organic media. Used in polymer synthesis (e.g., polycondensation reactions) due to its ability to solubilize crystalline polymers .
- NMR Data : Ethyl groups appear as quartets (~1.0–1.1 ppm for CH₃; ~3.2–3.3 ppm for CH₂), and the carbonyl (C=O) resonates near 170 ppm in ¹³C NMR .
3-Butoxy-N,N-dimethylpropanamide (KJCBPATM-100)
- Molecular Formula: C₁₀H₂₁NO₂
- Molecular Weight : 187.28 g/mol
- Key Properties: Exhibits exceptional solvent compatibility, dissolving both polar (e.g., water) and nonpolar (e.g., paraffin) compounds. Used in polyimide and polyamide processing .
- Structural Impact : Replacement of diethyl with dimethyl groups reduces steric hindrance, enhancing solubility in low-polarity systems compared to diethyl analogs .
3-Amino-N,N-diethylpropanamide (L5)
- Molecular Formula : C₇H₁₆N₂O
- Molecular Weight : 144.22 g/mol
- Key Properties: Contains an amino group (-NH₂) on the β-carbon, enabling participation in hydrogen bonding and metal coordination. Used as an intermediate in palladium-catalyzed C–H bond functionalization .
- NMR Data: Amino protons appear as broad singlets (~1.9 ppm), while ethyl and methylene groups align with diethylpropanamide signals .
NDTDI (C₁₉H₂₇N₃O)
- Molecular Formula : C₁₉H₂₇N₃O
- Molecular Weight : 313.44 g/mol
- Demonstrates how structural complexity modulates bioavailability and receptor binding .
Physicochemical and Functional Comparisons
| Compound | Molecular Formula | Molecular Weight | Boiling Point | Key Applications | Unique Features |
|---|---|---|---|---|---|
| 3-Butoxy-N,N-diethylpropanamide* | C₁₁H₂₂NO₂ | 200.31 | Not reported | Polymer synthesis, solvent | Enhanced hydrophobicity from butoxy |
| N,N-Diethylpropanamide | C₇H₁₅NO | 129.20 | 191°C | Solvent for crystalline polymers | High solubilizing power in polar media |
| 3-Butoxy-N,N-dimethylpropanamide | C₁₀H₂₁NO₂ | 187.28 | Not reported | Dissolving polyamides/polyimides | Balanced polarity for diverse solubility |
| 3-Amino-N,N-diethylpropanamide | C₇H₁₆N₂O | 144.22 | Not reported | Catalytic reaction intermediate | Amino group enables H-bonding |
| NDTDI | C₁₉H₂₇N₃O | 313.44 | Not reported | Pharmacological agent (potential) | Tricyclic moiety enhances bioactivity |
*Hypothetical data inferred from structural analogs.
Application-Specific Insights
Polymer Chemistry :
- N,N-Diethylpropanamide facilitates high-molecular-weight polymer synthesis (e.g., Mn = 35,000 for bithiazole-based polymers) due to superior solubilizing properties compared to DMAc .
- 3-Butoxy-N,N-dimethylpropanamide’s methylene-rich structure improves compatibility with aromatic solvents, enabling efficient polycondensation .
Pharmaceutical Chemistry :
- Catalysis: 3-Amino-N,N-diethylpropanamide serves as a ligand in Pd-catalyzed β-H arylation, leveraging its amino group for substrate coordination .
Biological Activity
3-butoxy-N,N-diethylpropanamide, with the Chemical Abstracts Service (CAS) number 5830-24-0, is an amide compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₂₃NO₂
- Molecular Weight : 201.306 g/mol
- Density : 0.9 g/cm³
- Boiling Point : 284.5 °C
- Flash Point : 125.9 °C
Biological Activity Overview
Research on 3-butoxy-N,N-diethylpropanamide indicates various biological activities, particularly in the context of its application as a solvent and potential therapeutic agent. Its structure allows it to interact with biological systems, which may lead to significant pharmacological effects.
The precise mechanism of action for 3-butoxy-N,N-diethylpropanamide is not fully elucidated; however, it is suggested that it may influence biochemical pathways associated with cellular signaling and metabolic processes. The compound can potentially act as a modulator in various enzymatic reactions due to its amide functional group.
Case Studies
- Toxicological Assessment :
- Solvent Applications :
Research Findings
Data Table: Comparison of Related Compounds
| Compound Name | CAS Number | Molecular Weight | Density (g/cm³) | Boiling Point (°C) | Biological Activity |
|---|---|---|---|---|---|
| 3-butoxy-N,N-diethylpropanamide | 5830-24-0 | 201.306 | 0.9 | 284.5 | Moderate toxicity; solvent use |
| N-Methyl-2-pyrrolidone (NMP) | 872-50-4 | 99.15 | 1.03 | 202 | High toxicity; solvent use |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | 0.944 | 153 | High toxicity; solvent use |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
